Stachyanthuside A
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Overview
Description
Stachyanthuside A is an ellagic acid glycoside isolated from the leaves of Diplopanax stachyanthus . It is a bioactive compound with a molecular formula of C21H18O13 and a molecular weight of 478.36 g/mol . This compound is widely used in research in the fields of pharmaceuticals, cosmetics, and health products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stachyanthuside A is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the leaves of Diplopanax stachyanthus using solvents like ethanol, followed by partitioning with n-hexane and ethyl acetate . The residual fraction is then subjected to repeated column chromatography over silica gel and Sephadex LH-20 to afford this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources for research purposes .
Chemical Reactions Analysis
Types of Reactions: Stachyanthuside A, being an ellagic acid glycoside, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the glycoside into its corresponding aglycone.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced aglycones, and substituted glycosides .
Scientific Research Applications
Stachyanthuside A has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Stachyanthuside A involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Enzyme Inhibition: Inhibiting enzymes involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Stachyanthuside A is unique among ellagic acid glycosides due to its specific structure and bioactivity. Similar compounds include:
Desglauside: An ellagic acid derivative isolated from Desbordesia glaucescens.
Ellagic Acid: A common polyphenol found in various fruits and vegetables.
Oleanolic Acid: A triterpenoid compound with similar bioactive properties.
These compounds share some structural similarities but differ in their specific bioactivities and applications.
Properties
CAS No. |
864779-30-6 |
---|---|
Molecular Formula |
C21H18O13 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
6,14-dihydroxy-7-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C21H18O13/c1-30-16-7(23)2-5-11-10-6(20(29)34-18(11)16)3-8(13(25)17(10)33-19(5)28)31-21-15(27)14(26)12(24)9(4-22)32-21/h2-3,9,12,14-15,21-27H,4H2,1H3/t9-,12-,14+,15-,21-/m1/s1 |
InChI Key |
BBCVPHJIWIMGCN-OZJCBLQYSA-N |
Isomeric SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
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